2-Chloro-5-methylbenzonitrile

Lipophilicity Physicochemical properties Isomer comparison

2-Chloro-5-methylbenzonitrile (CAS 4387-32-0) is a disubstituted benzonitrile derivative (C₈H₆ClN, MW 151.59) bearing a chlorine atom at the ortho position and a methyl group at the meta position relative to the nitrile. It is commercially supplied as a white crystalline solid with a reported melting point of approximately 113 °C and a predicted LogP of 2.68.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 4387-32-0
Cat. No. B1589904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylbenzonitrile
CAS4387-32-0
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)C#N
InChIInChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
InChIKeyZTIPZBJOLLKLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methylbenzonitrile (CAS 4387-32-0): Physicochemical Identity and Intermediate-Class Baseline


2-Chloro-5-methylbenzonitrile (CAS 4387-32-0) is a disubstituted benzonitrile derivative (C₈H₆ClN, MW 151.59) bearing a chlorine atom at the ortho position and a methyl group at the meta position relative to the nitrile [1]. It is commercially supplied as a white crystalline solid with a reported melting point of approximately 113 °C and a predicted LogP of 2.68 . The compound is primarily positioned as a versatile building block for pharmaceutical and agrochemical intermediate synthesis, where the differentiated substitution pattern dictates downstream synthetic route selection .

Why 2-Chloro-5-methylbenzonitrile Cannot Be Casually Replaced by Regioisomeric or Halo-Substituted Analogs


Positional isomerism and halogen identity generate measurable differences in lipophilicity, electronic character, and steric accessibility that cannot be compensated by adjusting stoichiometry alone. Among the monochloromethylbenzonitrile isomers, the 2-chloro-5-methyl substitution pattern yields a distinct LogP of 2.68 and a melting point of ~113 °C, which contrasts with the 2-chloro-6-methyl isomer (mp 79–81 °C, LogP ~2.52) and the 3-chloro-5-methyl isomer (mp 61–63 °C, LogP ~2.52) . When the chloro substituent is replaced by bromo (2-bromo-5-methylbenzonitrile), the molecular weight increases to 196.04 g/mol, LogP shifts to ~2.7–3.1, and melting point drops to 61–65 °C, fundamentally altering solubility, purification behaviour, and cross-coupling reactivity [1]. These differences are magnified in multi-step synthetic sequences where physical form (solid vs. liquid), chromatographic retention, and catalyst compatibility directly affect yield, throughput, and cost-of-goods .

Quantitative Differentiation Evidence for 2-Chloro-5-methylbenzonitrile Against Closest Analogs


Lipophilicity (LogP) Differentiation Among Monochloromethylbenzonitrile Isomers

The 2-chloro-5-methyl isomer exhibits a predicted LogP of 2.68, which is 0.16 log units higher than the 2-chloro-4-methyl, 2-chloro-6-methyl, and 3-chloro-5-methyl isomers, all of which are reported at approximately 2.52 . This translates to an approximately 1.45-fold higher octanol–water partition coefficient, indicating meaningfully greater lipophilicity.

Lipophilicity Physicochemical properties Isomer comparison

Melting Point Differentiation: Impact on Purification and Formulation Handling

2-Chloro-5-methylbenzonitrile has an experimentally reported melting point of approximately 113 °C . In contrast, the closest regioisomer, 2-chloro-6-methylbenzonitrile, melts at 79–81 °C, and 3-chloro-5-methylbenzonitrile melts at 61–63 °C . The 2-bromo-5-methyl analog melts at 61–65 °C . A melting point elevation of 32–52 °C enables simpler recrystallization from a wider solvent range, reduces oiling-out risk during work-up, and facilitates solid dispensing in parallel synthesis.

Melting point Crystallinity Purification

Ortho-Chloro Substitution Enables Selective Cross-Coupling Versus Non-Halogenated or Meta-Substituted Analogs

The ortho-chloro substituent in 2-chloro-5-methylbenzonitrile provides a competent oxidative addition handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) . The electron-withdrawing ortho-chloro group activates the aryl halide toward oxidative addition compared to non-halogenated benzonitriles. When compared to the 3-chloro-5-methyl isomer, the ortho-substitution pattern places the chlorine adjacent to the nitrile, creating a unique steric and electronic environment that can be exploited for regioselective transformations; the meta-chloro position in the 3-chloro isomer is less activated toward Pd insertion under standard conditions . This differential reactivity is critical when the halogen is intended as a synthetic handle for sequential diversification rather than a passive substituent.

Cross-coupling Suzuki coupling Ortho-substitution

Commercial Purity Specification: Higher Baseline Purity Enables Direct Use Without Re-Purification

Commercially, 2-chloro-5-methylbenzonitrile is routinely offered at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) . For the bromo analog 2-bromo-5-methylbenzonitrile, the typical commercial purity specification is >97.0% (GC) with a melting range of 61.0–65.0 °C, but the lower melting point can complicate storage and shipping stability relative to the higher-melting chloro compound . The 2-chloro-6-methyl isomer is available at 99% (GC) but with a significantly lower melting point (79–81 °C) . The combination of high purity and favorable solid-state properties reduces the need for pre-use re-purification, saving 1–2 days of lead time per synthetic campaign.

Purity QC Procurement

Molecular Weight Advantage Over Bromo Analog for Atom Economy in Fragment-Based Discovery

With a molecular weight of 151.59 g/mol, 2-chloro-5-methylbenzonitrile complies with the 'Rule of Three' guidelines for fragment-based screening (MW < 300), whereas the bromo analog (196.04 g/mol) is 29% heavier [1][2]. In fragment library design, every 44 g/mol increase reduces the number of viable fragment candidates within a given molecular weight budget. For scale-up synthesis, the lower molecular weight translates to proportionally higher molar yield per kilogram of starting material, offering better atom economy when the halogen serves only as a transient synthetic handle.

Molecular weight Fragment-based drug discovery Atom economy

Recommended Application Scenarios for 2-Chloro-5-methylbenzonitrile Based on Quantitative Differentiation


Medicinal Chemistry Fragment Library Design Requiring Ortho-Halo Handle

When constructing a fragment library for lead discovery, 2-chloro-5-methylbenzonitrile offers a favorable combination of low molecular weight (151.59 g/mol), compliance with Rule-of-Three guidelines, and an ortho-chloro substituent suitable for Pd-catalyzed elaboration [1]. Its LogP of 2.68 positions it in a desirable lipophilicity range for fragment hits, while its high melting point (~113 °C) ensures reliable solid dispensing in automated fragment-soaking or co-crystallization workflows .

Agrochemical Intermediate Synthesis Where Regioselective Ortho Functionalization Is Required

In the synthesis of herbicidal or fungicidal benzonitrile derivatives, the ortho-chloro group of 2-chloro-5-methylbenzonitrile serves as a regioselective handle for cross-coupling, while the meta-methyl group modulates steric and electronic properties without introducing additional halogen mass [1]. The higher melting point relative to regioisomeric alternatives reduces oiling-out during large-scale work-up, and the favorable LogP facilitates extraction from aqueous reaction mixtures .

Process Chemistry Scale-Up Campaigns Prioritizing Crystallization-Based Purification

For kilo-lab and pilot-plant campaigns, the 113 °C melting point of 2-chloro-5-methylbenzonitrile provides a wider operational window for recrystallization compared to the 2-chloro-6-methyl (79–81 °C) or 3-chloro-5-methyl (61–63 °C) isomers [1]. This reduces the risk of oiling-out, improves crystalline product consistency, and simplifies solvent selection. Commercial availability at 97–98% purity with batch-specific QC documentation further reduces incoming quality risk .

Kinase Inhibitor or Targeted Protein Degrader Intermediate Requiring Sequential Halogen Differentiation

In multi-step syntheses of kinase inhibitors or PROTACs where differentiated halogen reactivity is required for sequential coupling steps, 2-chloro-5-methylbenzonitrile provides an ortho-chloro handle that is competent for Pd-catalyzed amination or Suzuki coupling, while being less reactive (and therefore more chemoselective) than the corresponding bromo analog [1]. The 22.7% lower molecular weight compared to 2-bromo-5-methylbenzonitrile contributes to improved atom economy across multi-step sequences .

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